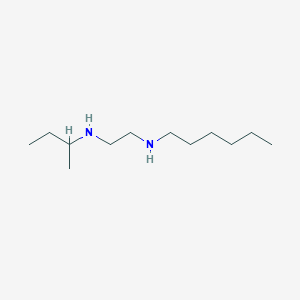
N-2-Butyl-N'-hexyl ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Butyl-N’-hexyl ethylenediamine is an organic compound with the molecular formula C12H28N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and hexyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Butyl-N’-hexyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butyl and hexyl groups.
Industrial Production Methods: In industrial settings, the production of N-2-Butyl-N’-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-2-Butyl-N’-hexyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
N-2-Butyl-N’-hexyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions can influence its binding to biological targets.
Comparison with Similar Compounds
- N,N’-Di-tert-butylethylenediamine
- N,N’-Diethyl ethylenediamine
- N,N’-Dibutyl ethylenediamine
Comparison: N-2-Butyl-N’-hexyl ethylenediamine is unique due to the presence of both butyl and hexyl groups, which impart distinct physicochemical properties compared to other ethylenediamine derivatives. The combination of these alkyl groups can enhance the compound’s solubility, hydrophobicity, and ability to interact with various molecular targets, making it a valuable compound in diverse applications.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N'-butan-2-yl-N-hexylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-7-8-9-13-10-11-14-12(3)5-2/h12-14H,4-11H2,1-3H3 |
InChI Key |
GHJVTHBAUWPMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















